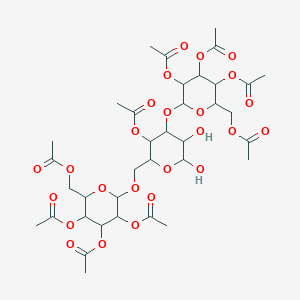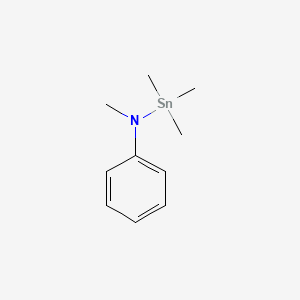
N,1,1,1-Tetramethyl-N-phenylstannanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,1,1-Tetramethyl-N-phenylstannanamine is a chemical compound with the molecular formula C10H17NSi It is a silanamine derivative, characterized by the presence of a silicon atom bonded to a nitrogen atom, which is further substituted with phenyl and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1,1-Tetramethyl-N-phenylstannanamine typically involves the reaction of phenylamine with tetramethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions, often requiring an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{PhNH}_2 + \text{Si(CH}_3\text{)}_4 \rightarrow \text{PhN(Si(CH}_3\text{)}_3} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,1,1,1-Tetramethyl-N-phenylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Various substituted silanamines depending on the substituent introduced.
Scientific Research Applications
N,1,1,1-Tetramethyl-N-phenylstannanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of N,1,1,1-Tetramethyl-N-phenylstannanamine involves its interaction with specific molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to form stable complexes with various substrates. The pathways involved in its action include:
Formation of Stable Complexes: The compound can form stable complexes with biomolecules, enhancing its potential as a drug delivery agent.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-phenylenediamine
- 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane
Uniqueness
N,1,1,1-Tetramethyl-N-phenylstannanamine is unique due to its specific structural features, such as the presence of a silicon atom bonded to a nitrogen atom with phenyl and tetramethyl groups. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
1076-10-4 |
|---|---|
Molecular Formula |
C10H17NSn |
Molecular Weight |
269.96 g/mol |
IUPAC Name |
N-methyl-N-trimethylstannylaniline |
InChI |
InChI=1S/C7H8N.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-6H,1H3;3*1H3;/q-1;;;;+1 |
InChI Key |
QYVHQABAJCFXFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


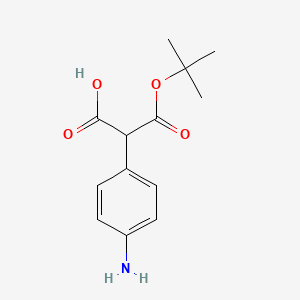
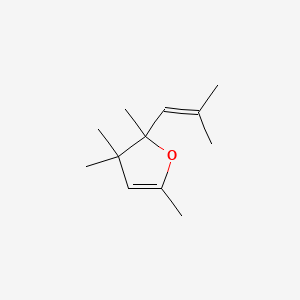

![Cyclohepta[f]indene](/img/structure/B14747578.png)



![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
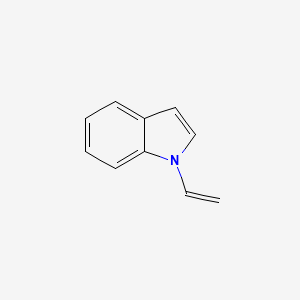
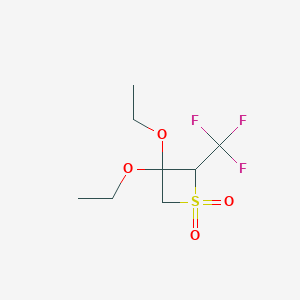
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
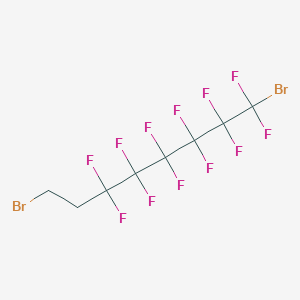
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
